(R)-(+)-2-ACETOXY-4-PHENYLBUTYRONITRILE (R)-(+)-2-ACETOXY-4-PHENYLBUTYRONITRILE
Brand Name: Vulcanchem
CAS No.: 126641-88-1
VCID: VC0141483
InChI: InChI=1S/C12H13NO2/c1-10(14)15-12(9-13)8-7-11-5-3-2-4-6-11/h2-6,12H,7-8H2,1H3/t12-/m1/s1
SMILES: CC(=O)OC(CCC1=CC=CC=C1)C#N
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

(R)-(+)-2-ACETOXY-4-PHENYLBUTYRONITRILE

CAS No.: 126641-88-1

Main Products

VCID: VC0141483

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

(R)-(+)-2-ACETOXY-4-PHENYLBUTYRONITRILE - 126641-88-1

CAS No. 126641-88-1
Product Name (R)-(+)-2-ACETOXY-4-PHENYLBUTYRONITRILE
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name [(1R)-1-cyano-3-phenylpropyl] acetate
Standard InChI InChI=1S/C12H13NO2/c1-10(14)15-12(9-13)8-7-11-5-3-2-4-6-11/h2-6,12H,7-8H2,1H3/t12-/m1/s1
Standard InChIKey KPAMJASXSZFFLW-GFCCVEGCSA-N
Isomeric SMILES CC(=O)O[C@H](CCC1=CC=CC=C1)C#N
SMILES CC(=O)OC(CCC1=CC=CC=C1)C#N
Canonical SMILES CC(=O)OC(CCC1=CC=CC=C1)C#N
PubChem Compound 14338603
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator